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molecular formula C8H6F3N3 B1293762 5-(Trifluoromethyl)-1H-indazol-3-amine CAS No. 2250-53-5

5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1293762
M. Wt: 201.15 g/mol
InChI Key: ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE028939

Procedure details

A solution of 8.0 g. of 2-bromo-5-trifluoromethylbenzonitrile, 3 ml. of 95% hydrazine and 40 ml. of ethanol is kept at 45°-50° C. for 30 hours. The solution is evaporated to dryness. The residue is treated with 100 ml. of 2 N hydrochloric acid, then stirred and heated to 95° C. On cooling the aqueous layer is decanted off and treated with sodium acetate to near neutrality. The precipitate is isolated by filtration and recrystallized from benzene to yield 3-amino-5-trifluoromethylindazole, M.P. 122°-123° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:14][NH2:15]>C(O)C>[NH2:5][C:4]1[C:3]2[C:2](=[CH:9][CH:8]=[C:7]([C:10]([F:13])([F:12])[F:11])[CH:6]=2)[NH:15][N:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C#N)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
of 2 N hydrochloric acid, then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue is treated with 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the aqueous layer
CUSTOM
Type
CUSTOM
Details
is decanted off
ADDITION
Type
ADDITION
Details
treated with sodium acetate
CUSTOM
Type
CUSTOM
Details
The precipitate is isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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